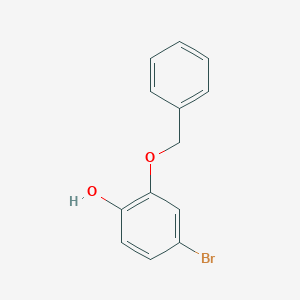

2-(Benzyloxy)-4-bromophenol

Übersicht

Beschreibung

2-(Benzyloxy)-4-bromophenol is an organic compound characterized by a phenolic structure substituted with a benzyloxy group at the second position and a bromine atom at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-bromophenol typically involves the following steps:

Bromination: The starting material, phenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the para position.

Benzyloxylation: The brominated phenol is then subjected to a Williamson ether synthesis reaction. This involves reacting the brominated phenol with benzyl chloride in the presence of a strong base like sodium hydride or potassium carbonate to form the benzyloxy group at the ortho position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form quinones or other oxidized derivatives.

Reduction: Reduction of the bromine atom can be achieved using reducing agents such as zinc in acetic acid or sodium borohydride, leading to the formation of the corresponding phenol.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium thiolate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Zinc in acetic acid, sodium borohydride, mild conditions.

Substitution: Sodium methoxide, sodium thiolate, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Quinones, hydroquinones.

Reduction: Dehalogenated phenols.

Substitution: Phenolic ethers, thioethers.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(Benzyloxy)-4-bromophenol serves as an important intermediate in organic synthesis. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, facilitating the formation of more complex molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile building block in the synthesis of various organic compounds.

Reactions and Products:

- Oxidation: Can yield quinones and hydroquinones.

- Reduction: Leads to dehalogenated phenols.

- Substitution: Forms phenolic ethers and thioethers.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. This has led to investigations into its potential as an antimicrobial agent in drug development.

Antioxidant Activity:

The compound has also been studied for its antioxidant properties, which may contribute to its potential therapeutic applications in combating oxidative stress-related diseases.

Drug Development:

The compound is explored as a scaffold for designing new therapeutic agents. Its structural properties allow for modifications that could enhance biological activity against specific targets, such as enzymes and receptors involved in inflammatory and cancer pathways.

Medicinal Chemistry

Potential Therapeutic Agent:

Recent studies have evaluated derivatives of this compound for their efficacy against Mycobacterium tuberculosis, showing promising results comparable to first-line drugs like isoniazid. The synthesized compounds demonstrated minimal inhibitory concentrations (MICs) indicating their potential as new drug candidates for tuberculosis treatment .

Mechanism of Action:

While specific mechanisms are still under investigation, it is hypothesized that the compound interacts with biological targets through enzyme inhibition or receptor modulation. The benzyloxy group enhances lipophilicity, improving membrane permeability and facilitating cellular uptake.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals and polymers. Its chemical properties make it suitable for creating materials with specific functionalities.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Vergleich Mit ähnlichen Verbindungen

2-(Benzyloxy)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

2-(Benzyloxy)-4-fluorophenol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

2-(Benzyloxy)-4-iodophenol: The presence of iodine can lead to different reactivity patterns, particularly in cross-coupling reactions.

Uniqueness: 2-(Benzyloxy)-4-bromophenol is unique due to the specific combination of the benzyloxy group and bromine atom, which imparts distinct reactivity and potential applications. The bromine atom’s size and ability to participate in halogen bonding make it particularly useful in medicinal chemistry and materials science.

Biologische Aktivität

2-(Benzyloxy)-4-bromophenol is a brominated phenolic compound with significant potential in various biological applications. Its unique structural features, including a benzyloxy substituent and a bromine atom, contribute to its reactivity and biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 279.13 g/mol

- CAS Number : 153240-85-8

The compound is classified as a halogenated aromatic compound, which is known for its diverse reactivity in organic synthesis and potential biological activities, such as antioxidant and antimicrobial properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its antioxidant properties .

- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. This has been evaluated through various assays:

- DPPH Assay : Measures the capacity to scavenge free radicals.

- ABTS Assay : Evaluates the ability to neutralize ABTS radicals.

- Ferric Reducing Power Test : Assesses the reducing ability of the compound.

In comparative studies, it has shown efficacy comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of this compound against multiple bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 32 |

Case Study 2: Neuroprotective Effects

Another investigation focused on derivatives of this compound designed for neuroprotection. Compounds were tested for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. One derivative exhibited an IC value of 0.062 µM, indicating strong MAO-B inhibition and suggesting potential in treating conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Features | Notable Activities |

|---|---|---|

| 2-(Benzyloxy)-4-chlorophenol | Chlorine instead of bromine | Varies in reactivity and activity |

| 2-(Benzyloxy)-4-fluorophenol | Fluorine enhances electronic properties | Potentially different bioactivity |

| 2-(Benzyloxy)-4-iodophenol | Iodine may alter reactivity patterns | Unique interactions in synthesis |

Eigenschaften

IUPAC Name |

4-bromo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCHBBRZJZSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619273 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153240-85-8 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.